“Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine” is a compound that contains an indole scaffold . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Some indole-based compounds have potential inhibitory activities against distinct anti-tubercular targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is a chemical compound characterized by its unique structure, which combines furan and indole moieties. Its molecular formula is with a molecular weight of approximately 240.30 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine falls under the category of organic compounds, specifically amines. It is classified as a heterocyclic compound due to the presence of both furan and indole rings in its structure.
The synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can be achieved through several synthetic routes:
The synthesis typically requires an inert atmosphere to prevent unwanted side reactions and may involve the use of catalysts to enhance yields. Reaction conditions such as temperature and time are critical; for example, reactions may be conducted at room temperature for several hours.
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine has a complex structure featuring a furan ring attached to an ethyl group that connects to an indole moiety. The structural formula can be represented as follows:
Key structural data includes:
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is capable of undergoing various chemical reactions:
Common reagents include:
These reactions are typically performed under controlled conditions to optimize yield and minimize by-products.
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine has been studied for its interaction with biological targets, particularly the epidermal growth factor receptor (EGFR).
The mechanism involves:
Furan-2-ylmethyl-[2-(1H-indol-3-y)-ethyl]-amine exhibits characteristics typical of amines, including basicity and reactivity towards electrophiles due to the presence of nitrogen atoms in its structure.
Furan-2-ylmethyl-[2-(1H-indol-3-y)-ethyl]-amine has diverse applications:
The pharmacological relevance of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine stems from the complementary bioactivity profiles of its constituent heterocycles. Indole derivatives demonstrate broad target versatility, modulating proteins involved in cancer (tubulin, topoisomerase II, TRK, VEGFR), infectious diseases (DprE1, MmpL3), and neurological disorders [2] [3]. Furan rings, though less explored, contribute critical binding interactions: their oxygen atom acts as a hydrogen-bond acceptor, while the aromatic system participates in hydrophobic contacts and π-π stacking. When conjugated via an ethylamine spacer, these rings form an extended electron-rich system enhancing membrane permeability and target affinity [9].
Table 1: Key Structural and Electronic Properties of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine
Parameter | Indole Moiety | Furan Moiety | Hybrid Consequence |
---|---|---|---|
Aromatic Character | Bicyclic, 10π-electron | Monocyclic, 6π-electron | Enhanced π-electron density |
H-Bonding Capacity | Donor (N-H), Acceptor | Acceptor (O) | Bidirectional H-bonding potential |
Electron Density | Moderate (C3 nucleophilic) | High (Oxygen lone pairs) | Mesoionic character at linker region [7] |
Common Bioactive Analogues | Vinca alkaloids, Sunitinib | Cefuroxime (antibiotic) | Multitarget engagement potential |
The ethylamine linker provides conformational flexibility, allowing the molecule to adopt optimal binding poses within enzyme pockets. Computational models suggest this spacer enables simultaneous engagement with hydrophobic pockets (via indole) and polar regions (via furan oxygen), a feature observed in clinically successful hybrids like arylthioindoles [4]. Molecular docking studies of similar structures indicate binding energies ranging from -8.2 to -10.5 kcal/mol against mycobacterial targets and tubulin, correlating with submicromolar bioactivity [2] [4].
Indole chemistry has evolved substantially since the first isolation of indigo dye. Early natural product-derived indoles (e.g., reserpine, vinca alkaloids) established the scaffold’s pharmacological versatility. Systematic structural modifications led to first-generation synthetic drugs like indomethacin (1963), demonstrating anti-inflammatory effects via COX inhibition. The 1990s–2000s witnessed targeted indole derivatives: sumatriptan (5-HT1D/1B agonist for migraines) and sunitinib (VEGFR/PDGFR inhibitor approved 2006) [3]. Contemporary research focuses on hybridization strategies to overcome resistance, exemplified by DG167 (indazole sulfonamide in tuberculosis trials) and arylthioindoles (nanomolar tubulin inhibitors effective in P-glycoprotein-overexpressing cancers) [2] [4].
Table 2: Evolution of Indole-Based Therapeutics with Relevance to Furan Hybridization
Era | Representative Agents | Therapeutic Area | Structural Advancements |
---|---|---|---|
1960s-1980s | Reserpine, Indomethacin | Hypertension, Inflammation | Native scaffold modification |
1990s-2000s | Sumatriptan, Delavirdine | Migraine, HIV | Side chain optimization |
2000s-2010s | Sunitinib, Alectinib | Oncology | Introduction of fluorinated substituents |
2010s-Present | DG167 (indazole sulfonamide) [2], Arylthioindoles [4] | Tuberculosis, Oncology | Hybrid heterocycles (e.g., furan, thiadiazole) |
Furan integration follows this hybridization trend. While furan-containing drugs like cefuroxime (β-lactam antibiotic) and darunavir (HIV protease inhibitor) have existed for decades, their deliberate fusion with indole is recent. Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine exemplifies this approach, potentially combining indole’s target diversity with furan’s pharmacokinetic influence. The furan ring’s metabolic lability (susceptibility to CYP450 oxidation and ring opening) historically limited development, but strategic substitution at C5 and linker optimization mitigate this in newer hybrids [5] [9].
Despite promising structural features, significant knowledge gaps impede the development of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine:
Table 3: Key Research Questions and Proposed Methodologies for Resolution
Research Gap | Critical Question | Recommended Approach |
---|---|---|
Target Specificity | Does the hybrid bind predicted targets (tubulin/DprE1)? | Radioligand displacement assays; X-ray co-crystallography |
Metabolic Fate | Does furan oxidation generate toxic metabolites? | LC-MS/MS metabolite profiling in human hepatocytes |
Resistance Penetration | Is efficacy retained in P-gp overexpressing lines? | Cytotoxicity assays in NCI/ADR-RES vs. MCF-7 cells |
Synthetic Efficiency | Can step count be reduced without compromising yield? | Microwave-assisted one-pot synthesis screening |
Biological Spectrum | Does the hybrid possess unexplored activities? | Broad-panel screening (e.g., NCI-60 cancer cell lines) |
Addressing these gaps requires integrated methodologies: structural simplification to isolate pharmacophores, metabolic fate tracking using 14C-labeled analogs, and systematic SAR focusing on linker length and furan substitution. Particularly urgent is elucidating whether the furan’s mesoionic character enhances uptake across bacterial membranes—a property crucial for anti-infective applications but presently speculative [5] [7].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: